molecular formula C8H12OS B2963209 2-(2,5-Dimethylthiophen-3-yl)ethanol CAS No. 26421-50-1

2-(2,5-Dimethylthiophen-3-yl)ethanol

Cat. No. B2963209
CAS RN: 26421-50-1
M. Wt: 156.24
InChI Key: UOSGVMNPXNASFC-UHFFFAOYSA-N
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Description

“2-(2,5-Dimethylthiophen-3-yl)ethanol” is an organic compound with the molecular formula C8H12OS . It is also known by other names such as “3-Thiopheneethanol, 2,5-dimethyl-” and "2-(2,5-dimethylthiophen-3-yl)ethan-1-ol" .

Scientific Research Applications

Alcohol-Induced Apoptosis in Cells

Research by Jang et al. (2002) explored the effects of ethanol on TM3 mouse Leydig cells. Their findings demonstrated that ethanol at certain concentrations could induce classical apoptotic features in these cells, with an increase in bax and caspase-3 levels and a decrease in bcl-2 expression. This study suggests that alcohol can activate specific intracellular death-related pathways leading to apoptosis in Leydig cells (Jang et al., 2002).

Solvolysis of Organic Compounds

Fujio et al. (2007) conducted a study on the solvolysis rates of 2-[dimethyl(X-phenyl)silyl]-1-(Y-phenyl)ethyl 3,5-dinitrobenzoates in aqueous ethanol. The research analyzed the effects of substituents in the β-arylsilyl moiety and found correlations with specific parameters, providing insights into the nature of solvolysis reactions (Fujio et al., 2007).

Eco-Friendly Synthesis Processes

Brahmachari and Banerjee (2014) developed an efficient, eco-friendly synthesis method for functionalized 3,3-bis(indol-3-yl)indolin-2-ones and related derivatives using sulfamic acid as an organo-catalyst in aqueous ethanol. This process is notable for its mild reaction conditions and high yields, making it a valuable technique in pharmaceutical research (Brahmachari & Banerjee, 2014).

Density Functional Theory in Ethanol Studies

González et al. (1999) utilized density functional theory to study the structure and stability of ethanol dimers and cyclic ethanol trimers. Their research provides important insights into the molecular interactions and stability of ethanol-based compounds (González et al., 1999).

Thermodynamic Parameters in Solvation

Gomaa et al. (2018) investigated the solvation parameters for 2-amino-4,5-dimethylthiophene-3-carboxamide in ethanol and mixed EtOH-H2O solvents. Their research contributes to the understanding of solubility, Gibbs free energies, and other thermodynamic aspects of this compound in various solvent environments (Gomaa et al., 2018).

Mechanism of Conversion to Hydrocarbons

Derouane et al. (1978) investigated the conversion of methanol and ethanol to hydrocarbons using a synthetic zeolite. This research provides insights into the mechanisms of ethanol conversion, which is relevant for industrial applications and the production of hydrocarbons from alcohols (Derouane et al., 1978).

Catalytic Polymerization of Lactide

Csihony et al. (2005) synthesized and characterized a series of alcohol adducts of 1,3-dimesitylimidazolin-2-ylidene, demonstrating their effectiveness as single-component catalyst/initiators for the ring-opening polymerization of lactide. This represents a significant advancement in polymer chemistry and the development of new materials (Csihony et al., 2005).

properties

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-6-5-8(3-4-9)7(2)10-6/h5,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSGVMNPXNASFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylthiophen-3-yl)ethanol

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